molecular formula C9H11BrN2O B2431593 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one CAS No. 1877054-57-3

7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one

Cat. No.: B2431593
CAS No.: 1877054-57-3
M. Wt: 243.104
InChI Key: MRCCIESLIKEEAB-UHFFFAOYSA-N
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Description

7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

The synthesis of 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one can be achieved through various synthetic routes. One common method involves the following steps :

    Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce the related N-propargylenaminones.

    Intramolecular cyclization: The final step involves intramolecular cyclization, catalyzed by cesium carbonate in dimethyl sulfoxide, to yield the desired pyrrolopyrazine derivative.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one has several scientific research applications :

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound’s biological activities make it a valuable tool in studying various biological processes and pathways.

    Medicine: Due to its antimicrobial, anti-inflammatory, and antitumor properties, it is investigated for potential therapeutic applications.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar compounds to 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one include other pyrrolopyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and reactivity.

Properties

IUPAC Name

7-bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-2-7-5-12-4-6(10)3-8(12)9(13)11-7/h3-4,7H,2,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCCIESLIKEEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2C=C(C=C2C(=O)N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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